molecular formula C16H13N3O4S B5787049 4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5787049
M. Wt: 343.4 g/mol
InChI Key: VEKVNUVCSIOILO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and subsequent amidation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being adopted in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVNUVCSIOILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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